

An In-depth Technical Guide to the Solubility of 3-Morpholinobenzaldehyde

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Compound of Interest

Compound Name: 3-Morpholinobenzaldehyde

Cat. No.: B1352361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Morpholinobenzaldehyde**, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide furnishes a detailed experimental protocol for determining its solubility in various solvents. Furthermore, it presents available data for a structurally analogous compound, 4-Morpholinobenzaldehyde, to offer valuable context and predictive insights.

Introduction to 3-Morpholinobenzaldehyde

3-Morpholinobenzaldehyde is an organic compound featuring a morpholine ring attached to a benzaldehyde moiety at the meta position. Its chemical structure influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development for processes such as formulation, purification, and determining bioavailability. The presence of both a polar morpholine group and a benzaldehyde group suggests a nuanced solubility profile that can be exploited in various solvent systems.

Predicted Solubility Profile

The molecular structure of **3-Morpholinobenzaldehyde**, containing both polar (morpholine and aldehyde functionalities) and non-polar (benzene ring) regions, suggests it will exhibit a range of solubilities in different solvents.

- Polar Protic Solvents (e.g., Methanol, Ethanol): The oxygen and nitrogen atoms in the morpholine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors, suggesting potential solubility in these solvents.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule indicates probable good solubility in polar aprotic solvents.
- Non-polar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups is likely to limit solubility in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **3-Morpholinobenzaldehyde** is not readily available. However, data for the isomeric compound 4-Morpholinobenzaldehyde indicates that it is soluble in Methanol^{[1][2]}. This suggests that **3-Morpholinobenzaldehyde** may also exhibit solubility in polar protic solvents.

Table 1: Solubility Data for 4-Morpholinobenzaldehyde

Solvent	Temperature (°C)	Solubility
Methanol	Not Specified	Soluble ^{[1][2]}

Researchers are encouraged to determine the specific solubility of **3-Morpholinobenzaldehyde** in their solvents of interest using the standardized protocols outlined below.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered the gold standard for obtaining accurate solubility data^{[3][4]}.

4.1. Materials and Equipment

- **3-Morpholinobenzaldehyde**

- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

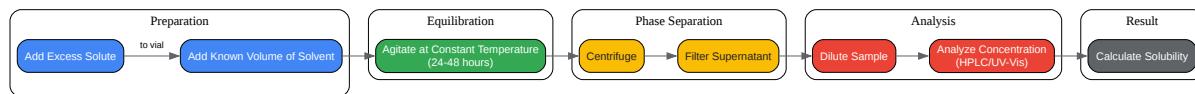
4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Morpholinobenzaldehyde** to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
- Phase Separation:

- After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
- To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.
- Sample Analysis:
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.
 - Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **3-Morpholinobenzaldehyde** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **3-Morpholinobenzaldehyde**.



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Diagram 1: Experimental Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for **3-Morpholinobenzaldehyde** is currently sparse in the literature, this technical guide provides researchers and drug development professionals with a robust framework for its determination. The provided experimental protocol, based on the established shake-flask method, offers a reliable means to generate accurate solubility data in various solvent systems. The solubility information for the related compound, 4-Morpholinobenzaldehyde, serves as a useful reference point. Accurate solubility data is paramount for the successful progression of research and development activities involving **3-Morpholinobenzaldehyde**.

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